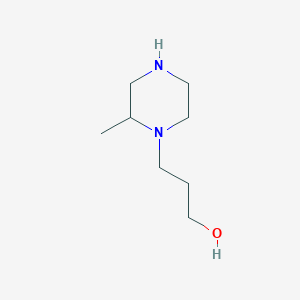

3-(2-Methylpiperazin-1-YL)propan-1-OL

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

90203-21-7 |

|---|---|

Molecular Formula |

C8H18N2O |

Molecular Weight |

158.24 g/mol |

IUPAC Name |

3-(2-methylpiperazin-1-yl)propan-1-ol |

InChI |

InChI=1S/C8H18N2O/c1-8-7-9-3-5-10(8)4-2-6-11/h8-9,11H,2-7H2,1H3 |

InChI Key |

FQRBTHJEKWUAPS-UHFFFAOYSA-N |

Canonical SMILES |

CC1CNCCN1CCCO |

Origin of Product |

United States |

Advanced Derivatization Strategies and Synthetic Transformations

Chemical Reactions of the Piperazine (B1678402) Nitrogen Atom

The nucleophilicity of the secondary amine in the 2-methylpiperazine (B152721) moiety is a key site for various synthetic modifications, including N-alkylation, N-acylation, and the formation of amide and carbamate linkages.

N-alkylation of piperazine derivatives is a fundamental transformation for introducing a wide range of substituents. This reaction typically involves the treatment of the piperazine with an alkyl halide (e.g., alkyl chloride or bromide) in the presence of a base to neutralize the hydrogen halide byproduct. The choice of solvent and base is crucial for optimizing the reaction conditions. For instance, in the synthesis of certain bioactive molecules, N-alkylation of piperazine rings is a common step.

Similarly, N-acylation introduces an acyl group to the piperazine nitrogen, forming an amide linkage. This is generally achieved by reacting the piperazine with an acyl chloride or an acid anhydride. These reactions are often rapid and can be carried out under mild conditions.

| Reaction Type | Reagent | Product Type | General Conditions |

|---|---|---|---|

| N-Alkylation | Alkyl Halide (R-X) | N-Alkyl-3-(2-methylpiperazin-1-yl)propan-1-ol | Base (e.g., K₂CO₃, Et₃N), Solvent (e.g., DMF, CH₃CN) |

| N-Acylation | Acyl Chloride (RCOCl) or Acid Anhydride ((RCO)₂O) | N-Acyl-3-(2-methylpiperazin-1-yl)propan-1-ol | Base (optional, e.g., pyridine), Solvent (e.g., DCM, THF) |

The formation of amide bonds is a cornerstone of medicinal chemistry, and the secondary amine of the piperazine ring readily participates in such reactions. Coupling of the piperazine with a carboxylic acid is typically facilitated by a coupling agent, such as N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC.HCl), often in the presence of an activator like 1-Hydroxybenzotriazole (HOBt). This method allows for the synthesis of a wide array of amide derivatives under mild conditions. For example, new carboxylic acid amides containing an N-methylpiperazine fragment have been synthesized by reacting 1-methylpiperazine with acyl chlorides. researchgate.net

Carbamate derivatives are also readily accessible from the piperazine nitrogen. These can be synthesized through several routes, including reaction with a chloroformate or by a three-component coupling of the amine, carbon dioxide, and a halide. organic-chemistry.org The carbamate functional group is a prevalent feature in many pharmaceutical compounds. The synthesis of carbamate derivatives bearing a 2-furoyl-1-piperazine moiety has been reported as a multistep sequence. google.com

| Derivative Type | Reagents | Key Features |

|---|---|---|

| Amide | Carboxylic Acid (R-COOH) + Coupling Agent (e.g., EDC/HOBt) | Forms a stable amide bond, widely used in drug design. |

| Carbamate | Chloroformate (R-OCOCl) or CO₂ + Halide | Often used as a bioisostere for other functional groups. |

Reactions Involving the Primary Hydroxyl Group

The primary hydroxyl group at the terminus of the propanol (B110389) chain offers another site for derivatization, allowing for the introduction of various functionalities through esterification, etherification, and oxidation.

Esterification of the primary hydroxyl group can be achieved by reacting 3-(2-methylpiperazin-1-yl)propan-1-ol with a carboxylic acid or its activated derivative (e.g., acyl chloride or acid anhydride) under appropriate conditions. Acid catalysis, such as with sulfuric acid, is commonly employed when reacting with a carboxylic acid.

Etherification introduces an ether linkage at the hydroxyl position. This can be accomplished through various methods, such as the Williamson ether synthesis, which involves deprotonation of the alcohol to form an alkoxide, followed by reaction with an alkyl halide.

The primary alcohol functionality of this compound can be oxidized to the corresponding carboxylic acid, 3-(2-methylpiperazin-1-yl)propanoic acid. This transformation is a valuable step for creating derivatives with an acidic moiety, which can be further functionalized, for instance, by forming amide bonds with various amines. Common oxidizing agents for this purpose include potassium permanganate (KMnO₄) or Jones reagent (CrO₃ in sulfuric acid). The reaction conditions must be carefully controlled to ensure complete oxidation to the carboxylic acid without significant side reactions. An efficient synthetic method for trans-3-arylpiperazine-2-carboxylic acid derivatives involves an oxidation step using ruthenium(III) chloride monohydrate in the presence of sodium periodate. nih.gov

Stereoselective Derivatization and Chiral Synthesis

Given the presence of a chiral center at the 2-position of the piperazine ring, the stereoselective synthesis and derivatization of this compound are of significant interest for the development of enantiomerically pure compounds.

The synthesis of chiral 2-methylpiperazine can be achieved through several routes, including the resolution of a racemic mixture using a chiral resolving agent or by starting from a chiral precursor. researchgate.net For example, optically pure amino acids can be used as starting materials to construct the chiral piperazine ring. A synthetic route starting from α-amino acids can yield enantiomerically pure 2-substituted piperazines in a few steps. rsc.org

Once the chiral scaffold of 2-methylpiperazine is obtained, subsequent reaction with a suitable three-carbon synthon can lead to the desired enantiomer of this compound. For instance, the synthesis of (S)-3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol, an intermediate for the antidepressant Duloxetine, highlights various methods for stereoselective synthesis, including the use of enzymatic methods and asymmetric homogeneous catalysts. semanticscholar.orgscispace.com These strategies can be adapted for the stereoselective synthesis of derivatives of this compound.

Enantioselective Synthesis of Analogues

The presence of a stereocenter at the 2-position of the piperazine ring means that this compound exists as a pair of enantiomers, (R)- and (S)-. Enantioselective synthesis is employed to produce these isomers in high purity. Common strategies include:

Resolution of Racemic 2-Methylpiperazine: A prevalent method involves the resolution of racemic 2-methylpiperazine using a chiral acid. The resulting diastereomeric salts can be separated by crystallization, followed by liberation of the enantiomerically pure amine. This resolved amine is then subsequently alkylated with a 3-halopropanol or a related three-carbon synthon to yield the target enantiomer of this compound.

Asymmetric Synthesis: More direct approaches involve the asymmetric synthesis of the chiral piperazine ring itself. This can be achieved through methods such as the asymmetric hydrogenation of a prochiral piperazine precursor or by employing chiral auxiliaries to guide the stereochemical outcome of ring-forming reactions.

The choice of method depends on factors like scalability, cost, and the desired level of enantiomeric excess (ee).

Diastereoselective Transformations

When this compound is incorporated into a molecule that contains other stereocenters, diastereomers are formed. Diastereoselective transformations are designed to selectively produce one diastereomer over the others. For instance, if the hydroxyl group of the propanol side chain is oxidized to a ketone, the subsequent reduction of this ketone can be influenced by the existing stereocenter on the piperazine ring. The use of sterically demanding reducing agents can favor the approach of the hydride from the less hindered face, leading to the preferential formation of one diastereomeric alcohol. The degree of selectivity is governed by the steric environment and the specific reagents and conditions employed.

Coupling Reactions for Complex Molecular Architectures

The nucleophilic centers of this compound—the secondary amine on the piperazine ring and the primary alcohol—serve as versatile handles for engaging in various coupling reactions to build larger, more complex molecules.

Carbon-Nitrogen and Carbon-Oxygen Bond Formation Strategies

The formation of new carbon-nitrogen (C-N) and carbon-oxygen (C-O) bonds is fundamental to elaborating the structure of this compound.

C-N Bond Formation: The secondary amine (N4) of the piperazine ring is a key site for derivatization. Standard reactions include:

Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) forms a new C-N bond, attaching a wide variety of substituents. nih.govmdpi.com

Nucleophilic Aromatic Substitution (SNAr): Coupling with electron-deficient (hetero)aryl halides allows for the introduction of aromatic systems. mdpi.com

Buchwald-Hartwig Amination: Palladium-catalyzed cross-coupling with aryl halides or triflates is a powerful method for forming N-aryl bonds under milder conditions than traditional SNAr. mdpi.com

Amide Coupling: Acylation with carboxylic acids, acid chlorides, or activated esters yields amides, introducing a different functional linkage.

C-O Bond Formation: The terminal hydroxyl group can be targeted for:

Williamson Ether Synthesis: Deprotonation with a base followed by reaction with an alkyl halide produces ethers.

Mitsunobu Reaction: This reaction allows for the formation of ethers with inversion of stereochemistry if a chiral secondary alcohol is used, under mild conditions using reagents like triphenylphosphine and diethyl azodicarboxylate (DEAD).

Esterification: Reaction with carboxylic acids (Fischer esterification) or their more reactive derivatives (acid chlorides, anhydrides) forms esters.

| Reaction Type | Functional Group | Reagents/Catalysts | Bond Formed |

| Reductive Amination | Secondary Amine | Aldehyde/Ketone, NaBH(OAc)₃ | C-N |

| Buchwald-Hartwig | Secondary Amine | Aryl Halide, Pd Catalyst, Base | C(aryl)-N |

| Amide Coupling | Secondary Amine | Carboxylic Acid, DCC/EDC | C(O)-N |

| Williamson Ether Synthesis | Hydroxyl | Alkyl Halide, NaH | C-O |

| Mitsunobu Reaction | Hydroxyl | Alcohol, PPh₃, DEAD | C-O |

Formation of Hybrid Molecules and Conjugates

Molecular hybridization is a drug design strategy that covalently links two or more distinct pharmacophores into a single molecule. nih.gov This approach aims to create multifunctional molecules that can interact with multiple biological targets, potentially leading to enhanced efficacy or a modified activity profile. nih.govnih.govrsc.org this compound is an attractive scaffold for creating such hybrids. For example, a biologically active carboxylic acid can be coupled to the piperazine nitrogen via an amide bond, or another active moiety can be linked to the hydroxyl group through an ether or ester linkage. mdpi.com This strategy combines the structural features of the parent compound with those of the conjugated partner, resulting in a novel chemical entity. nih.gov

Functional Group Interconversions and Protective Group Chemistry

Manipulating the existing functional groups and protecting them during multi-step syntheses are crucial aspects of synthetic chemistry involving this compound.

Functional Group Interconversions (FGI):

FGI refers to the transformation of one functional group into another. vanderbilt.edu For the subject compound, key interconversions include:

Oxidation of the Alcohol: The primary alcohol can be oxidized to an aldehyde using mild reagents like pyridinium chlorochromate (PCC) or to a carboxylic acid using stronger oxidizing agents such as potassium permanganate or Jones reagent.

Conversion of Alcohol to Leaving Group: The hydroxyl group can be converted into a better leaving group (e.g., a tosylate, mesylate, or halide) to facilitate subsequent nucleophilic substitution reactions. vanderbilt.edu

Protective Group Chemistry:

In syntheses where one functional group must react selectively in the presence of the other, protecting groups are employed. organic-chemistry.orgwikipedia.orgchemistrytalk.org

Amine Protection: The secondary amine is often more nucleophilic than the alcohol. It can be protected to allow for selective reaction at the hydroxyl group. Common amine protecting groups include tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz). organic-chemistry.orgchemistrytalk.org These form carbamates which are stable to many reaction conditions but can be removed selectively later. organic-chemistry.org

Alcohol Protection: To react selectively at the piperazine nitrogen, the hydroxyl group can be protected. Common alcohol protecting groups include silyl ethers (e.g., TBDMS) or ethers like methoxymethyl (MOM) ether. wikipedia.orgchemistrytalk.org

| Functional Group to Protect | Protecting Group | Abbreviation | Deprotection Condition |

| Secondary Amine | tert-Butoxycarbonyl | Boc | Strong Acid (e.g., TFA) |

| Secondary Amine | Benzyloxycarbonyl | Cbz | Hydrogenolysis (H₂, Pd/C) |

| Primary Alcohol | tert-Butyldimethylsilyl ether | TBDMS | Fluoride Source (e.g., TBAF) |

| Primary Alcohol | Methoxymethyl ether | MOM | Acid |

Structural Elucidation and Advanced Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the elucidation of the molecular structure of 3-(2-Methylpiperazin-1-yl)propan-1-ol, providing detailed information about the hydrogen and carbon environments within the molecule.

While specific experimental spectra for this compound are not widely published, the expected chemical shifts and multiplicities can be predicted based on the analysis of structurally similar compounds.

¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to display a series of signals corresponding to the distinct proton environments in the molecule. The propanol (B110389) side chain would exhibit signals for the methylene (B1212753) group adjacent to the hydroxyl group (triplet, ~3.6 ppm), the central methylene group (multiplet, ~1.6 ppm), and the methylene group attached to the piperazine (B1678402) nitrogen (triplet, ~2.4 ppm). The piperazine ring protons would present a complex pattern of signals, further complicated by the presence of the methyl group at the C2 position. The methyl protons would likely appear as a doublet around 1.1 ppm. The N-H proton of the piperazine ring would be observed as a broad singlet.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would complement the ¹H NMR data by showing distinct signals for each carbon atom in a unique electronic environment. The propanol side chain carbons would be expected around 60 ppm (-CH₂OH), 30 ppm (-CH₂-), and 55 ppm (-CH₂-N). The carbons of the 2-methylpiperazine (B152721) ring would resonate in the range of 45-60 ppm, with the methyl-substituted carbon appearing at a slightly different shift. The methyl group carbon itself would be found further upfield, typically around 15-20 ppm.

Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H NMR Chemical Shift (ppm) | Predicted ¹³C NMR Chemical Shift (ppm) |

| -CH(CH₃)- | Multiplet | ~50-55 |

| -CH₂- (piperazine) | Multiplets | ~45-55 |

| -NH - | Broad Singlet | - |

| -CH₃ | Doublet | ~15-20 |

| -N-CH₂ -CH₂-CH₂OH | Triplet | ~55-60 |

| -CH₂-CH₂ -CH₂OH | Multiplet | ~25-30 |

| -CH₂-CH₂-CH₂ OH | Triplet | ~60-65 |

| -OH | Broad Singlet | - |

Note: These are predicted values and may vary depending on the solvent and other experimental conditions.

To unambiguously assign the proton and carbon signals and to confirm the connectivity of the molecular structure, two-dimensional (2D) NMR experiments are invaluable.

COSY (Correlation Spectroscopy): This experiment would reveal the coupling between adjacent protons, for instance, showing correlations between the protons of the propanol chain (-CH₂-CH₂-CH₂-).

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of which protons are attached to which carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds, which is crucial for establishing the connectivity across the molecule, such as linking the propanol chain to the piperazine ring.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and to gain structural information through the analysis of fragmentation patterns.

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is well-suited for polar molecules like this compound. In positive ion mode, the ESI-MS spectrum would be expected to show a prominent peak for the protonated molecule [M+H]⁺. Given the molecular formula C₈H₁₈N₂O, the molecular weight is 158.24 g/mol . Therefore, the [M+H]⁺ ion would be observed at an m/z (mass-to-charge ratio) of approximately 159.25.

The fragmentation of the parent ion under collision-induced dissociation (CID) in an MS/MS experiment would likely involve the loss of the hydroxyl group as water, or cleavage at the C-C bonds of the propanol chain or within the piperazine ring. A characteristic fragment would be the 2-methylpiperazinyl cation.

In certain analytical applications, derivatization of this compound can enhance its detectability and chromatographic properties. For instance, acylation of the secondary amine and the hydroxyl group could be performed. The resulting derivatives would have a higher molecular weight, and their mass spectra would exhibit predictable shifts in the parent ion and fragment ions, which can be used for selective detection in complex matrices.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Vibrational Analysis

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be characterized by several key absorption bands. A broad band in the region of 3200-3600 cm⁻¹ would be indicative of the O-H stretching vibration of the alcohol group, with the broadening due to hydrogen bonding. The N-H stretching vibration of the secondary amine in the piperazine ring would likely appear in a similar region, around 3300 cm⁻¹. C-H stretching vibrations of the alkyl groups would be observed in the 2850-3000 cm⁻¹ region. The C-N stretching vibrations of the piperazine ring and the propanol chain are expected in the 1000-1200 cm⁻¹ range.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. The C-C and C-N skeletal vibrations of the piperazine ring and the propanol chain would give rise to characteristic Raman signals. The symmetric C-H stretching vibrations are also typically strong in Raman spectra. The O-H stretch, while strong in the IR, is often a weak and broad feature in the Raman spectrum.

Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

| O-H (Alcohol) | Stretching | 3200-3600 (broad) | Weak |

| N-H (Amine) | Stretching | ~3300 | Moderate |

| C-H (Alkyl) | Stretching | 2850-3000 | Strong |

| C-N (Amine) | Stretching | 1000-1200 | Moderate |

| C-O (Alcohol) | Stretching | 1000-1100 | Moderate |

Electronic Circular Dichroism (ECD) for Absolute Configuration Determination

Electronic Circular Dichroism (ECD) is a powerful chiroptical spectroscopic technique used to determine the absolute configuration of chiral molecules in solution. nih.gov It measures the differential absorption of left and right circularly polarized light by a chiral molecule. The resulting ECD spectrum is highly sensitive to the spatial arrangement of chromophores and auxochromes within the molecule.

For a molecule like this compound, which contains a stereogenic center at the C2 position of the piperazine ring, ECD analysis can definitively establish whether the configuration is (R) or (S). The process typically involves both experimental measurement and theoretical calculation.

Experimental and Computational Approach:

Experimental Spectrum: The experimental ECD spectrum of an enantiomerically pure sample of this compound is recorded.

Conformational Search: A thorough conformational search is performed for both the (R) and (S) enantiomers using computational chemistry methods. This is a critical step as the observed ECD spectrum is a population-weighted average of the spectra of all significant conformers in solution. mdpi.com

Quantum Chemical Calculations: Time-dependent density functional theory (TD-DFT) is then used to calculate the theoretical ECD spectra for each of the low-energy conformers of both enantiomers. nih.gov

Spectral Comparison: The calculated, Boltzmann-averaged ECD spectrum for each enantiomer is compared to the experimental spectrum. A good match between the experimental spectrum and the calculated spectrum for one of the enantiomers allows for the unambiguous assignment of the absolute configuration of the sample. uantwerpen.be

While specific experimental ECD data for this compound is not publicly available in the search results, the general principles of ECD analysis are well-established for chiral piperazine derivatives and other chiral molecules. nih.govunl.pt The interpretation of the spectrum would focus on the Cotton effects, which are the characteristic positive or negative bands in the ECD spectrum, arising from the electronic transitions of the molecule's chromophores.

Hypothetical ECD Data Interpretation:

| Wavelength (nm) | Cotton Effect Sign | Associated Electronic Transition (Hypothetical) |

| ~200-220 | Positive/Negative | n → σ* transitions of the N-C bonds in the piperazine ring |

| ~230-250 | Positive/Negative | n → σ* transitions of the hydroxyl group |

This table is a hypothetical representation and is not based on experimental data.

X-ray Crystallography for Solid-State Structural Analysis and Conformation

X-ray crystallography is an unparalleled technique for determining the precise three-dimensional structure of a molecule in the solid state. wikipedia.org By analyzing the diffraction pattern of X-rays passing through a single crystal of a compound, researchers can generate a detailed electron density map and, from that, a model of the atomic arrangement with high precision. springernature.com

For this compound, a single-crystal X-ray diffraction study would provide a wealth of information, including:

Absolute Configuration: For a chiral crystal, the absolute configuration can be determined, corroborating the results from ECD analysis.

Molecular Conformation: The exact conformation of the piperazine ring (e.g., chair, boat, or twist-boat) and the orientation of the propanol side chain in the solid state can be elucidated. Studies on other 2-substituted piperazines have often found a preference for an axial conformation. nih.gov

Bond Lengths and Angles: Precise measurements of all bond lengths and angles within the molecule.

Intermolecular Interactions: The packing of molecules in the crystal lattice is revealed, including details of intermolecular interactions such as hydrogen bonding involving the hydroxyl group and the nitrogen atoms of the piperazine ring.

While a specific crystal structure for this compound has not been identified in the provided search results, data from related structures, such as other piperidine (B6355638) or propanol derivatives, can offer insights into expected structural features. researchgate.netresearchgate.net

Hypothetical Crystallographic Data Table:

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 9.71 |

| b (Å) | 8.95 |

| c (Å) | 9.85 |

| β (°) | 101.4 |

| Volume (ų) | 838.7 |

| Z | 4 |

| Piperazine Ring Conformation | Chair |

| Key Hydrogen Bonds | O-H···N |

This table presents hypothetical crystallographic data for illustrative purposes, drawing parallels from known structures of similar compounds. researchgate.net

Conformational Analysis and Intramolecular Interactions

Conformational Preferences of the Piperazine (B1678402) Ring System

The six-membered piperazine ring is not planar and, similar to cyclohexane (B81311), adopts puckered conformations to relieve angle and torsional strain. libretexts.org The conformational landscape of the 2-methylpiperazine (B152721) moiety in the title compound is primarily dominated by the thermodynamically stable chair form, with minor contributions from higher-energy boat and twist-boat conformations. nih.gov

The chair and boat conformations represent the two principal conformers of the piperazine ring.

Chair Conformation: This is the most stable conformation for piperazine and its derivatives. nih.gov In this arrangement, all carbon-carbon and carbon-nitrogen bonds are staggered, which minimizes torsional strain. The substituents on the ring can occupy two distinct positions: axial (perpendicular to the approximate plane of the ring) and equatorial (in the approximate plane of the ring). byjus.com For 3-(2-Methylpiperazin-1-yl)propan-1-ol, the bulky 2-methyl and 1-propanol (B7761284) groups will strongly prefer the equatorial position to minimize steric hindrance, specifically 1,3-diaxial interactions with other axial atoms. libretexts.org The greater stability of the chair conformation is due to this staggered arrangement and the absence of unfavorable steric crowding. libretexts.org

Boat Conformation: The boat conformation is significantly less stable than the chair form. libretexts.org This instability arises from two main factors: torsional strain from four pairs of eclipsed C-H and C-N bonds, and steric repulsion between the "flagpole" hydrogens or substituents on carbons 1 and 4, which point towards each other. libretexts.org While generally unfavorable, the boat conformation can be an intermediate in the ring-inversion process. A more stable, slightly twisted version known as the "twist-boat" conformation has a lower energy than the pure boat form but is still less stable than the chair. nih.gov

The general order of stability for the piperazine ring conformations is:

Chair > Twist-Boat > Boat

The energy difference between the chair and boat forms for a simple six-membered ring like cyclohexane is approximately 6.9 kcal/mol. libretexts.org A similar energy gap is expected for the 2-methylpiperazine ring. The most stable conformer of this compound is therefore the one where the piperazine ring is in a chair conformation with both the 2-methyl group and the N-propanol side chain occupying equatorial positions.

| Conformation | Relative Stability | Key Features |

|---|---|---|

| Chair (di-equatorial) | Most Stable | Staggered bonds (low torsional strain); Substituents are far apart (low steric strain). |

| Twist-Boat | Intermediate | Reduced flagpole interactions and torsional strain compared to the boat. |

| Boat | Least Stable | Eclipsed bonds (high torsional strain); Significant flagpole steric repulsion. |

Torsional Potential Energy Surfaces and Identification of Stable Conformers

A torsional potential energy surface (PES) is a theoretical plot that maps the total energy of a molecule as a function of the rotation around one or more of its single bonds. chemrxiv.org For this compound, a complete PES would be complex, but key aspects can be understood by considering rotations around the ring bonds and the bond connecting the side chain.

The PES for the piperazine ring inversion would show two low-energy wells corresponding to the two possible chair conformations. These stable conformers are separated by energy barriers, with the transition states likely resembling high-energy half-chair or boat conformations. libretexts.org The global minimum on this surface would correspond to the di-equatorial chair conformer.

Furthermore, rotation around the N1-C (propanol) bond would also have its own energy profile. The presence of the hydroxyl group allows for the possibility of forming an intramolecular hydrogen bond with the N4 atom, which would create a distinct energy minimum on the PES for the side chain's orientation. The identification of stable conformers relies on locating these energy minima through computational chemistry methods. researchgate.net

Intramolecular Hydrogen Bonding and Other Non-Covalent Interactions

Non-covalent interactions are critical in defining the preferred three-dimensional structure of this compound. The most significant of these is intramolecular hydrogen bonding.

The molecule possesses both hydrogen bond donors (the hydroxyl -OH group and the secondary amine N4-H) and hydrogen bond acceptors (the tertiary amine N1, the secondary amine N4, and the hydroxyl oxygen). This arrangement allows for the formation of an intramolecular hydrogen bond, most likely between the hydroxyl group of the propanol (B110389) side chain (donor) and the lone pair of the N4 nitrogen atom (acceptor).

Dynamic Conformational Processes and Inversion Barriers

The 2-methylpiperazine ring is not static but undergoes dynamic conformational processes, the most important being the chair-to-chair ring inversion, also known as a ring flip. youtube.com During this process, a chair conformation converts into the other chair conformation, causing all axial substituents to become equatorial and vice-versa. youtube.com

This interconversion is a rapid process at room temperature but can be slowed or "frozen" at lower temperatures. The rate of this process is determined by the height of the activation energy barrier. For piperazine derivatives, these dynamic processes and their energy barriers can be studied using temperature-dependent Nuclear Magnetic Resonance (NMR) spectroscopy. researchgate.net As the temperature is lowered, the rapid exchange between conformers slows on the NMR timescale, allowing for the observation of distinct signals for the axial and equatorial protons.

While the specific inversion barrier for this compound has not been reported, the barrier for cyclohexanone (B45756) is less than 5 kcal/mol, while substitution can increase this value significantly. rsc.org Protonation of the piperazine nitrogen atoms can also increase the activation energy, thereby impeding the conformational change. nih.gov

| Dynamic Process | Description | Controlling Factor |

|---|---|---|

| Piperazine Ring Inversion | Interconversion between two chair conformations (chair-flip). | Activation Energy Barrier (ΔG‡) |

| Side Chain Rotation | Rotation around the N1-C(propanol) bond. | Torsional Strain, Intramolecular H-bonding |

| Nitrogen Inversion | Pyramidal inversion of the secondary amine at N4. | Activation Energy Barrier |

Influence of Solvent Environment on Conformation

The solvent environment can have a profound impact on the conformational equilibrium of this compound, primarily by influencing the strength and prevalence of intramolecular versus intermolecular hydrogen bonds. rsc.org

In Non-Polar Solvents (e.g., chloroform, cyclohexane): In a non-polar environment, conformations stabilized by intramolecular hydrogen bonds are favored. The internal hydrogen bond between the -OH group and the N4 atom effectively shields these polar functional groups from the non-polar solvent, which is an energetically favorable state. rsc.org

In Polar, Protic Solvents (e.g., water, methanol): In polar, protic solvents, the solvent molecules can act as hydrogen bond donors and acceptors themselves. They can compete with and disrupt the intramolecular hydrogen bond by forming strong intermolecular hydrogen bonds with the solute's -OH and -NH groups. This can shift the conformational equilibrium towards more "open" conformers where the side chain is extended away from the ring and solvated by the solvent molecules.

In Polar, Aprotic Solvents (e.g., DMSO, acetone): These solvents can act as hydrogen bond acceptors but not donors. They can interact with the molecule's -OH and -NH groups, potentially disrupting intramolecular hydrogen bonds, but the effect may be different from that of protic solvents.

The choice of solvent is therefore a critical parameter in experimental studies, such as NMR spectroscopy, as it can alter the populations of different conformers and provide insight into the non-covalent forces at play. nih.gov

Computational Chemistry and Theoretical Investigations

Molecular Dynamics Simulations for Conformational Sampling and Dynamic Behavior

While quantum chemical methods provide a static picture of the molecule, Molecular Dynamics (MD) simulations allow for the exploration of its dynamic behavior over time. nih.govmdpi.com MD simulations use classical mechanics to model the movements of atoms and molecules. By solving Newton's equations of motion for a system of atoms, MD can simulate the trajectory of a molecule, providing insights into its conformational flexibility and how it interacts with its environment, such as a solvent. mdpi.com

For 3-(2-Methylpiperazin-1-YL)propan-1-OL, MD simulations would be valuable for sampling its vast conformational space. The flexibility of the propanol (B110389) side chain and the potential for piperazine (B1678402) ring puckering mean that the molecule can adopt many different shapes. MD can help identify the most populated conformations and the energy barriers between them. This information is crucial for understanding how the molecule might bind to a biological target or how it behaves in solution.

Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions

Natural Bond Orbital (NBO) analysis is a theoretical method used to study charge transfer and intermolecular interactions. researchgate.net It provides a detailed picture of the bonding within a molecule by localizing the molecular orbitals into bonding, anti-bonding, and lone-pair orbitals. NBO analysis can quantify the strength of interactions, such as hydrogen bonds and other non-covalent interactions, by examining the delocalization of electron density from a filled donor orbital to an empty acceptor orbital.

In the case of this compound, NBO analysis could be used to investigate potential intramolecular hydrogen bonding between the hydroxyl group and one of the nitrogen atoms of the piperazine ring. It can also provide a more detailed description of the hyperconjugative interactions that contribute to the molecule's stability.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Chemical Reactivity and Properties

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a molecule and its biological activity or a specific chemical property. researchgate.net QSAR models are built by correlating calculated molecular descriptors (numerical representations of a molecule's structure) with experimentally measured activities or properties.

For this compound, QSAR models could be developed to predict its reactivity, toxicity, or other properties based on a set of calculated descriptors. researchgate.netljmu.ac.uk These descriptors can be constitutional (e.g., molecular weight), topological (e.g., connectivity indices), or quantum chemical (e.g., HOMO-LUMO energies, partial charges). By developing a robust QSAR model, the properties of new, related compounds could be predicted without the need for extensive experimental testing, thus accelerating the process of chemical design and assessment.

Topological Descriptors and Charge Transfer Analysis

Topological descriptors are numerical values derived from the molecular structure that characterize the topology of the compound. They can be used in quantitative structure-activity relationship (QSAR) and quantitative structure-property relationship (QSPR) studies to predict the physicochemical properties and biological activities of molecules. For this compound, this analysis would involve calculating indices such as the Wiener index, Randić index, and Balaban J index, which describe molecular size, branching, and shape.

Charge transfer analysis involves studying the electron donor and acceptor properties within a molecule or between molecules. nih.gov This is often investigated using computational methods like Density Functional Theory (DFT). Such an analysis for this compound would identify the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, which is crucial for understanding its reactivity and potential intermolecular interactions. nih.gov A molecular electrostatic potential (MEP) map would visually represent these regions, with red indicating areas of high electron density (e.g., around the oxygen and nitrogen atoms) and blue indicating areas of low electron density. nih.gov

Molecular Docking for Ligand-Target Interaction Mechanisms

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). jbcpm.com This method is instrumental in understanding the non-covalent binding interactions that govern molecular recognition.

For this compound, a docking study would involve placing the molecule into the binding site of a specific target protein. The analysis would focus on:

Chemical Recognition: Identifying the key intermolecular forces responsible for binding, such as hydrogen bonds, hydrophobic interactions, van der Waals forces, and electrostatic interactions. mdpi.com For example, the hydroxyl group of the propanol moiety and the nitrogen atoms of the piperazine ring could act as hydrogen bond donors or acceptors.

Binding Dynamics: Simulating the dynamic process of the ligand entering and fitting into the binding pocket, providing insight into the conformational changes that may occur in both the ligand and the target.

The goal would be to elucidate the structural basis of the interaction, independent of the functional biological consequence. The results are typically quantified with a docking score, which estimates the binding affinity. jbcpm.com

Solvation Effects on Molecular Conformation and Reactivity

The conformation and reactivity of a molecule can be significantly influenced by the solvent. mdpi.com Computational studies investigate these influences using two main types of solvent models:

Implicit Solvent Models: These models, also known as continuum models, represent the solvent as a continuous medium with a defined dielectric constant. wikipedia.orgnih.gov Methods like the Polarizable Continuum Model (PCM) or the Generalized Born (GB) model calculate the free energy of solvation. wikipedia.org This approach is computationally efficient and useful for understanding how a solvent's polarity affects the stability of different molecular conformations.

Explicit Solvent Models: In this approach, individual solvent molecules (e.g., water) are included in the simulation box around the solute. mdpi.com This method provides a more detailed and accurate picture of specific solute-solvent interactions, such as hydrogen bonding. However, it is significantly more computationally demanding. nih.gov

Mechanistic Investigations of Chemical Reactivity and Catalysis

Reaction Kinetics and Thermodynamic Studies of Transformations Involving the Chemical Compound

Specific kinetic and thermodynamic data for reactions involving 3-(2-Methylpiperazin-1-YL)propan-1-OL are not found in the reviewed literature. However, the reactivity of the piperazine (B1678402) moiety is well-documented. Piperazine and its derivatives are basic compounds due to the presence of two nitrogen atoms. nist.gov The pKa values of piperazine itself are approximately 9.73 for the first protonation and 5.35 for the second at 298 K. uregina.ca The methyl group at the 2-position of the piperazine ring in this compound is expected to slightly increase the basicity of the adjacent nitrogen due to its electron-donating inductive effect.

The kinetics of reactions involving piperazines, such as N-alkylation or acylation, are influenced by factors like the steric hindrance around the nitrogen atoms and the nucleophilicity of the amine. ambeed.com The secondary nitrogen (at the 4-position) in this compound is generally more sterically hindered than the tertiary nitrogen (at the 1-position) which is attached to the propanol (B110389) group. This steric difference would likely result in different reaction rates at the two nitrogen centers.

Thermodynamic data for the parent piperazine molecule, such as its enthalpy of formation and fusion, have been reported. nist.govchemeo.com These values provide a baseline for understanding the energetic properties of its derivatives. The thermodynamic parameters for specific reactions of this compound would need to be determined experimentally.

Table 1: pKa Values of Piperazine and a Related Derivative at 298 K

| Compound | pKa1 | pKa2 |

|---|---|---|

| Piperazine | 9.73 | 5.35 |

| 2-Methylpiperazine (B152721) | 9.83 | 5.43 |

Data sourced from studies on piperazine thermodynamics. uregina.ca

Reaction Pathway Elucidation and Transition State Analysis

Detailed reaction pathway elucidation and transition state analysis for this compound are not available. However, theoretical studies on the atmospheric oxidation of piperazine initiated by hydroxyl radicals have been conducted. acs.orgacs.orgnih.gov These studies indicate that the reaction can proceed via abstraction of a hydrogen atom from either a C-H or an N-H bond, leading to different radical intermediates and subsequent products. acs.orgnih.gov

For reactions such as N-alkylation, the pathway typically involves a bimolecular nucleophilic substitution (SN2) mechanism, where the nitrogen atom of the piperazine ring acts as the nucleophile. mdpi.com The transition state would involve the partial formation of a new N-C bond and the partial breaking of the bond between the carbon and the leaving group. The structure of the substrate, the nature of the leaving group, and the solvent all play crucial roles in determining the energy of the transition state and thus the reaction rate.

Computational chemistry methods could be employed to model the reaction pathways and analyze the transition states for reactions involving this compound, providing insights into the reaction mechanisms at a molecular level.

Role of the Piperazine Nitrogen and Hydroxyl Group in Specific Reaction Mechanisms

The chemical behavior of this compound is dictated by its key functional groups: the two nitrogen atoms of the piperazine ring and the terminal hydroxyl group.

Piperazine Nitrogens:

Nucleophilicity and Basicity: The lone pairs of electrons on the nitrogen atoms make them both basic and nucleophilic. wikipedia.org This allows them to participate in a variety of reactions, including acid-base reactions, alkylations, acylations, and Michael additions. ambeed.com The secondary amine is generally more reactive in reactions where it acts as a primary nucleophile, while the tertiary amine can still participate in acid-base chemistry and can be involved in catalysis.

Hydrogen Bonding: The secondary amine (N-H) can act as a hydrogen bond donor, while both nitrogens can act as hydrogen bond acceptors. This property influences the compound's solubility and its interactions with other molecules. ontosight.ai

Chelation: The 1,4-diamine structure of the piperazine ring allows it to act as a bidentate ligand, forming coordination complexes with various metal ions. nih.gov

Hydroxyl Group:

Nucleophilicity: The oxygen atom of the hydroxyl group also has lone pairs of electrons, making it a potential nucleophile, although it is generally less nucleophilic than the nitrogen atoms.

Hydrogen Bonding: The hydroxyl group can act as both a hydrogen bond donor and acceptor, significantly impacting the compound's physical properties and intermolecular interactions. ontosight.ai

Reactivity: The hydroxyl group can undergo typical alcohol reactions, such as esterification, etherification, and oxidation, providing a handle for further functionalization of the molecule.

In a given reaction, the relative reactivity of the piperazine nitrogens and the hydroxyl group will depend on the specific reaction conditions, including the nature of the electrophile and the pH of the medium. For instance, under acidic conditions, the nitrogen atoms will be protonated, reducing their nucleophilicity and potentially favoring reactions at the hydroxyl group.

Catalytic Applications of the Chemical Compound and Its Derivatives in Organic Transformations

While specific catalytic applications of this compound have not been reported, piperazine and its derivatives are widely used in catalysis. nih.gov Their basic nature allows them to function as organic bases in various reactions, such as Knoevenagel condensations, Michael additions, and aldol (B89426) reactions.

Furthermore, piperazine derivatives can serve as ligands for transition metal catalysts. nih.gov The two nitrogen atoms can coordinate to a metal center, influencing its electronic properties and steric environment, thereby modulating its catalytic activity and selectivity. For example, chiral piperazine-based ligands have been employed in asymmetric catalysis.

The presence of the hydroxyl group in this compound offers an additional coordination site, potentially allowing it to act as a bidentate or even tridentate ligand in combination with the piperazine nitrogens. This could lead to the formation of stable metal complexes with unique catalytic properties. Derivatives of this compound could be synthesized to fine-tune its steric and electronic properties for specific catalytic applications in organic synthesis. For instance, the hydroxyl group could be used to anchor the molecule to a solid support to create a recyclable catalyst.

Applications of 3 2 Methylpiperazin 1 Yl Propan 1 Ol As a Key Synthetic Building Block

Precursor in the Synthesis of Complex Heterocyclic Systems and Novel Chemical Entities

The piperazine (B1678402) ring is a common motif in a vast array of biologically active compounds and complex heterocyclic systems. The functional groups present in 3-(2-methylpiperazin-1-yl)propan-1-ol offer multiple points for elaboration. The secondary amine can be readily acylated, alkylated, or used in condensation reactions to form larger heterocyclic frameworks. The primary alcohol can be oxidized to an aldehyde or carboxylic acid, or converted to a leaving group for substitution reactions.

The presence of the propanol (B110389) side chain in this compound provides an additional handle for cyclization reactions, potentially leading to the formation of fused or bridged heterocyclic systems. This bifunctionality is a key feature for building molecular complexity.

Scaffold for Combinatorial Chemistry Libraries and Diversity-Oriented Synthesis

Combinatorial chemistry and diversity-oriented synthesis (DOS) are powerful tools for the discovery of new chemical entities with desired properties. These strategies rely on the use of versatile scaffolds that can be readily functionalized with a variety of building blocks to generate large libraries of compounds. The trifunctional nature of this compound makes it an ideal candidate for such applications.

The piperazine core is a well-recognized "privileged scaffold" in medicinal chemistry, meaning it is a structural framework that is capable of binding to multiple biological targets. By systematically modifying the secondary amine, the tertiary amine, and the primary alcohol of this compound, a diverse library of compounds can be generated. For example, a spirodiketopiperazine scaffold, a related heterocyclic system, was designed and utilized in a combinatorial chemistry approach to identify potent antagonists for the CCR5 receptor. nih.gov

In a typical combinatorial approach using the this compound scaffold, the secondary amine could be acylated with a diverse set of carboxylic acids, while the primary alcohol could be etherified or esterified with another set of building blocks. This would rapidly generate a library of compounds with variations at two positions, allowing for the exploration of the structure-activity relationship (SAR).

Table 1: Potential Diversity Points for Combinatorial Library Synthesis

| Reactive Site on Scaffold | Potential Reactions | Example Building Blocks |

| Secondary Amine (NH) | Acylation, Alkylation, Sulfonylation | Carboxylic acids, Alkyl halides, Sulfonyl chlorides |

| Primary Alcohol (OH) | Esterification, Etherification | Acid chlorides, Alkyl halides |

| Tertiary Amine (N) | Quarternization | Alkyl halides |

Ligand Design and Coordination Chemistry (Excluding Biological Applications)

The nitrogen atoms of the piperazine ring and the oxygen atom of the alcohol group in this compound can act as donor atoms for metal ions, making it a potential ligand for the formation of coordination complexes. The coordination chemistry of transition metals is a vast field with applications in catalysis, materials science, and analytical chemistry. uni-saarland.de

While specific studies on the coordination chemistry of this compound are not prevalent, the coordination behavior of similar piperazine-based ligands is well-documented. Piperazine derivatives can act as bidentate or bridging ligands, leading to the formation of mononuclear or polynuclear metal complexes. The resulting complexes can exhibit interesting structural and electronic properties.

The design of ligands for specific catalytic applications often involves the fine-tuning of the steric and electronic properties of the ligand. The methyl group on the piperazine ring of this compound introduces a degree of steric hindrance that could influence the coordination geometry and reactivity of the resulting metal complex. Furthermore, the propanol arm can also coordinate to the metal center, potentially forming a tridentate ligand and leading to more stable complexes.

Role in Material Science Applications and Polymer Chemistry

The bifunctional nature of this compound, with its amine and alcohol groups, suggests its potential use as a monomer in polymerization reactions. For example, the amine and alcohol functionalities could react with dicarboxylic acids or their derivatives to form poly(amide-ester)s. Similarly, reaction with diisocyanates could lead to the formation of polyurethanes.

The incorporation of the piperazine ring into a polymer backbone could impart specific properties to the resulting material, such as improved thermal stability, altered solubility, or the ability to chelate metal ions. While no specific examples of the use of this compound in polymer chemistry have been found, the general principles of polymer synthesis suggest its viability as a monomer.

In material science, piperazine-containing molecules have been explored for various applications. For instance, their ability to form coordination complexes could be exploited for the development of metal-organic frameworks (MOFs) or other porous materials. However, research in this area specifically utilizing this compound is yet to be reported.

Patent Landscape Analysis and Industrial Synthesis Implications

A review of the patent literature provides insights into the commercial interest and potential industrial applications of a chemical compound. While patents specifically claiming the synthesis or use of this compound are not abundant, the patent landscape for piperazine derivatives is extensive.

Patents for piperazine-containing compounds often describe various synthetic routes to access these scaffolds and their derivatives. For example, a patent for derivatives of N-methylpiperazine describes their synthesis and therapeutic uses. bldpharm.com Another patent details the preparation of 4-(imidazo[1,2-a]pyridin-3-yl)-pyrimidine derivatives, which may involve piperazine intermediates. google.com These patents often focus on the efficient construction of the core piperazine structure and its subsequent functionalization.

The synthesis of this compound itself would likely involve the reaction of 2-methylpiperazine (B152721) with a three-carbon electrophile containing a protected alcohol or an epoxide. The choice of synthetic route would be guided by factors such as the availability of starting materials, reaction efficiency, and ease of purification.

For a compound to be industrially viable, its synthesis must be scalable, cost-effective, and safe. Process optimization for the large-scale production of piperazine derivatives often focuses on several key aspects:

Starting Material Sourcing: Utilizing readily available and inexpensive starting materials is crucial for minimizing costs.

Reaction Conditions: Optimizing reaction parameters such as temperature, pressure, solvent, and catalyst can significantly improve yield and reduce reaction times.

Purification Methods: Developing efficient and scalable purification techniques, such as crystallization or distillation, is essential to obtain the desired product in high purity.

While specific process optimization data for this compound is not available, general strategies for the industrial synthesis of piperazine-containing active pharmaceutical ingredients (APIs) have been reviewed. mdpi.com These strategies often involve robust and well-understood chemical transformations that can be reliably performed on a large scale.

Table 2: Key Considerations for Industrial Synthesis

| Factor | Description |

| Cost of Goods | Minimizing the cost of raw materials, reagents, and solvents. |

| Process Safety | Identifying and mitigating potential hazards associated with the synthesis. |

| Throughput | Maximizing the amount of product produced in a given time frame. |

| Product Quality | Ensuring the final product meets the required purity specifications. |

| Environmental Impact | Reducing waste and using environmentally friendly processes. |

Conclusion and Future Directions in Research on the Chemical Compound

Summary of Key Findings and Current Research Gaps

A thorough review of current scientific literature reveals that dedicated research on 3-(2-Methylpiperazin-1-YL)propan-1-OL is remarkably limited. This absence of specific data is, in itself, the most critical finding and highlights a significant research gap. The scientific community's understanding of this compound must therefore be inferred from the well-documented roles of its constituent parts: the 2-methylpiperazine (B152721) core and the propan-1-ol linker.

The 2-methylpiperazine moiety is a "privileged scaffold" in drug discovery, known to impart favorable pharmacokinetic properties. The methyl group introduces chirality at the C-2 position, which can be crucial for stereospecific interactions with biological targets, potentially leading to improved potency and selectivity of derivative compounds. researchgate.net Furthermore, substitution on the piperazine (B1678402) ring is known to influence the basicity and conformational preferences of the molecule, which can dramatically affect its binding to receptors and enzymes. nih.gov

The propanolamine linker provides a flexible, hydrophilic chain with a terminal primary alcohol. This functional group is a versatile handle for subsequent chemical modifications and can participate in hydrogen bonding interactions with biological macromolecules. The combination of these two motifs in a single, relatively simple molecule suggests a high potential for its use as a versatile building block.

| Property | 3-(Piperazin-1-yl)propan-1-ol lookchem.com | This compound (Predicted) | Significance of the Methyl Group |

|---|---|---|---|

| Molecular Formula | C7H16N2O | C8H18N2O | Increases molecular weight and carbon count. |

| Molecular Weight | 144.22 g/mol | 158.24 g/mol | Higher mass impacts diffusion and pharmacokinetic profiles. |

| Chirality | Achiral | Chiral (at C-2) | Introduces potential for stereoselective synthesis and biological interactions. |

| Hydrogen Bond Donors | 2 | 2 | Retains key hydrogen bonding capability. |

| Hydrogen Bond Acceptors | 3 | 3 | Maintains acceptor sites for molecular interactions. |

| Predicted LogP | -0.46 | ~ -0.1 to 0.2 | Slightly increases lipophilicity, potentially affecting membrane permeability. |

Emerging Methodologies and Interdisciplinary Research Opportunities

Future research will heavily rely on advanced synthetic and analytical techniques to unlock the potential of this compound.

Emerging Synthetic Methodologies:

Asymmetric Synthesis: Given the compound's chirality, developing efficient and scalable routes for its enantioselective synthesis is paramount. Methodologies starting from chiral precursors like S-phenylalanine or employing palladium-catalyzed asymmetric hydrogenation could yield enantiomerically pure forms of the compound, which are essential for pharmacological studies. dicp.ac.cnclockss.orgrsc.org

C-H Functionalization: Modern synthetic chemistry has moved beyond simple N-alkylation of piperazines. Techniques like photoredox catalysis and transition-metal-catalyzed C-H functionalization could allow for the direct modification of the carbon atoms on the piperazine ring. mdpi.comencyclopedia.pubnih.govnih.govbeilstein-journals.org This would open avenues to a vast and unexplored chemical space, creating derivatives with novel properties and substitution patterns that are otherwise difficult to access.

Flow Chemistry: For scalable and safe synthesis, flow chemistry offers precise control over reaction parameters, which would be beneficial for multistep syntheses involving this building block.

Interdisciplinary Research Opportunities:

Computational Chemistry: In silico studies, including molecular dynamics simulations and quantum mechanics calculations, can predict the conformational preferences of the 2-methylpiperazine ring and how it influences the spatial arrangement of the propanolamine arm. nih.gov Such computational studies can guide the rational design of derivatives targeted towards specific protein binding pockets, saving significant time and resources in the lab. nih.gov

Chemoenzymatic Synthesis: The integration of biocatalysts, such as oxidases or reductases, into the synthetic pathway could provide highly selective and environmentally benign methods for producing chiral piperidine (B6355638) and piperazine derivatives. nih.gov This approach combines the precision of enzymes with the flexibility of traditional organic synthesis.

Materials Science: The bifunctional nature of the molecule (two distinct nitrogen atoms and a hydroxyl group) makes it an interesting candidate for incorporation into polymers or as a ligand for the synthesis of Metal-Organic Frameworks (MOFs). researchgate.netrsc.org Interdisciplinary collaboration with materials scientists could explore its use in creating materials with tailored porosity, catalytic activity, or gas storage capabilities. mdpi.com

Potential for Novel Chemical Transformations and Advanced Applications in Chemical Sciences

The true potential of this compound lies in its utility as a versatile scaffold for creating more complex and functional molecules. Its three distinct functional handles—the secondary amine (N-4), the tertiary amine (N-1), and the primary alcohol—can be selectively modified to access a wide array of derivatives.

Novel Chemical Transformations:

N-4 Functionalization: The secondary amine is a prime site for introducing a wide range of substituents via reductive amination, acylation, or nucleophilic substitution. This position can be used to attach pharmacophores, reporter groups, or moieties that modulate solubility and cell permeability.

O-Functionalization: The terminal hydroxyl group can be converted into esters, ethers, or carbamates to fine-tune the compound's properties or to serve as an attachment point for linkers in more complex molecular architectures.

Ring Modifications: Advanced methods like C-H functionalization could be used to install substituents directly onto the carbon backbone of the piperazine ring, creating a new generation of structurally diverse compounds. nsf.gov

Advanced Applications:

Linker Technology: The propanolamine chain is an ideal linker for applications in drug delivery systems, such as Antibody-Drug Conjugates (ADCs) or PROteolysis TArgeting Chimeras (PROTACs). google.comspirochem.com The linker's length, flexibility, and hydrophilicity can be precisely tuned, and the terminal alcohol provides a convenient point for conjugation to payloads or targeting moieties. symeres.comveranova.com

Fragment-Based Drug Discovery (FBDD): As a relatively small and functionalized molecule, it could serve as a valuable fragment for screening against various biological targets. Hits could then be elaborated by functionalizing the available handles to improve potency and selectivity.

Coordination Chemistry and Catalysis: The nitrogen atoms of the piperazine ring can act as ligands to coordinate with metal ions. This could lead to the development of novel catalysts or functional materials like MOFs, where the 2-methyl group could induce chirality in the resulting framework, potentially enabling asymmetric catalysis. researchgate.netnih.govmdpi.com

| Research Area | Methodology / Approach | Potential Application | Key Rationale |

|---|---|---|---|

| Medicinal Chemistry | Asymmetric synthesis and N-4 derivatization | Development of CNS agents, kinase inhibitors, or antimicrobial compounds. researchgate.netijrrjournal.comnih.govnih.gov | The 2-methylpiperazine core is a proven pharmacophore in numerous FDA-approved drugs. mdpi.com |

| Drug Delivery | O-functionalization and conjugation chemistry | Creation of novel linkers for ADCs, PROTACs, or targeted imaging agents. google.comspirochem.comsymeres.com | The propanolamine structure provides an ideal, modifiable spacer. |

| Materials Science | Coordination with metal ions (e.g., Zn, Cu, Mn) | Synthesis of chiral Metal-Organic Frameworks (MOFs) for gas storage or asymmetric catalysis. researchgate.netrsc.orgmdpi.com | Bidentate nitrogen ligands are effective at forming stable framework structures. |

| Synthetic Methodology | Application of C-H functionalization techniques | Generation of novel libraries of C-substituted piperazine derivatives. nih.govnih.govbeilstein-journals.org | Expands access to previously unattainable chemical diversity for screening. |

| Computational Science | Molecular docking and conformational analysis | Rational design of derivatives with high affinity and selectivity for specific biological targets. nih.govnih.gov | Predictive modeling can accelerate the discovery and optimization process. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.